1-(2-(Trifluoromethyl)phenyl)-3-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)urea
Description
This urea derivative features a trifluoromethyl-substituted phenyl group and a piperidin-4-yl moiety linked to a 6-(trifluoromethyl)pyrimidin-4-yl group. The trifluoromethyl groups enhance metabolic stability and hydrophobic interactions, while the pyrimidine and piperidine rings contribute to hydrogen bonding and conformational rigidity. Such structural attributes are common in kinase inhibitors and anticancer agents .
Properties
IUPAC Name |
1-[2-(trifluoromethyl)phenyl]-3-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F6N5O/c19-17(20,21)12-3-1-2-4-13(12)28-16(30)27-11-5-7-29(8-6-11)15-9-14(18(22,23)24)25-10-26-15/h1-4,9-11H,5-8H2,(H2,27,28,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQUPMKXBKOIKNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)NC2=CC=CC=C2C(F)(F)F)C3=NC=NC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F6N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-(Trifluoromethyl)phenyl)-3-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)urea is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores the compound's biological activity, providing insights into its mechanisms, efficacy, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of 1-(2-(Trifluoromethyl)phenyl)-3-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)urea is . The presence of trifluoromethyl groups is notable as they often enhance the lipophilicity and metabolic stability of compounds, which can lead to improved bioavailability.
Table 1: Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 421.36 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in DMSO and DMF |
| CAS Number | Not assigned |
Anticancer Properties
Recent studies have indicated that compounds with similar structural motifs exhibit promising anticancer activity. For instance, derivatives containing the trifluoromethyl group have been shown to inhibit various cancer cell lines effectively.
Case Study: Inhibition of HepG2 Cells
A related compound demonstrated an IC50 value of against HepG2 cells, significantly outperforming Sorafenib (IC50 = ). Mechanistic studies revealed that this compound induced G2/M phase arrest and early-stage apoptosis in HepG2 cells, indicating a potential pathway for therapeutic intervention in hepatocellular carcinoma (HCC) .
The biological activity of this class of compounds often involves interaction with key kinases involved in cancer progression. For example, the inhibition of insulin-like growth factor 1 receptor (IGF1R) was noted, with one study reporting a binding affinity leading to a inhibition at .
Table 2: Biological Activity Summary
| Activity Type | Target | IC50 Value | Mechanism of Action |
|---|---|---|---|
| Cytotoxicity | HepG2 Cells | Induction of apoptosis | |
| Kinase Inhibition | IGF1R | Competitive inhibition |
Structure-Activity Relationship (SAR)
The incorporation of trifluoromethyl groups has been shown to enhance the potency of related compounds by increasing their hydrophobic interactions with target proteins. This modification can also influence the electronic properties, allowing for better binding affinity through hydrogen bonding interactions.
Comparison with Similar Compounds
Structural Analogues with Modified Piperidine Substituents
Several urea derivatives share the piperidine-urea core but differ in substituents:
- ACPU : Contains an adamantyl group and a coumarin-acetylated piperidine. The coumarin moiety introduces fluorescence, enabling use in Förster resonance energy transfer (FRET) assays .
- Compounds 11–13 : Feature 4-(trifluoromethyl)phenyl urea with acyl (2-methylbutyryl) or sulfonyl (methanesulfonyl, butane-1-sulfonyl) piperidine substituents. These modifications alter solubility and bioavailability; sulfonyl groups (e.g., compound 12) reduce lipophilicity compared to acyl derivatives (e.g., compound 11, 66% yield) .
Table 1: Piperidine-Substituted Ureas
Pyrimidine-Based Ureas with Anticancer Activity
Pyrimidine-urea hybrids are prominent in oncology research:
- Compound 83 (1-[3-(trifluoromethyl)phenyl]-1-(6-(4-methoxyphenyl)-2-methylpyridin-3-yl)urea) : Demonstrates antiproliferative activity against MCF-7 breast cancer cells. Its 3-(trifluoromethyl)phenyl group mirrors the target compound, suggesting shared binding motifs .
- Compound 8k (1-(4-(4-(Chloromethyl)thiazol-2-yl)phenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea) : Incorporates a thiazole ring, enhancing rigidity. The chloro and trifluoromethyl groups improve electrophilic reactivity (ESI-MS m/z: 446.0) .
Table 2: Anticancer Urea Derivatives
Ureas with Heterocyclic and Morpholino Modifications
- M64HCl (1-(2-(dimethylamino)-2-(pyridin-4-yl)ethyl)-3-(2-morpholino-5-(trifluoromethyl)phenyl)urea): A water-soluble FAK activator with a morpholino group, contrasting the target compound’s pyrimidine focus. The dimethylamino-pyridinylethyl chain enhances solubility .
- Compound 1402747-28-7 (1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(3-(methyl(2-methyl-6-morpholinopyrimidin-4-yl)amino)phenyl)urea): Combines morpholine and pyrimidine, yielding a molecular weight of 520.94 g/mol. The chloro-substituent may influence DNA interaction .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction yields be optimized?
- Methodology :
- Step 1 : React a substituted phenyl isocyanate (e.g., 4-(trifluoromethyl)phenyl isocyanate) with a piperidine-containing amine precursor (e.g., 1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-amine) in anhydrous dichloromethane (DCM) under nitrogen atmosphere .
- Step 2 : Purify the crude product using Combiflash chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the urea derivative .
- Optimization : Use excess isocyanate (1.2–1.5 equiv) and monitor reaction progress via TLC. Elevated temperatures (40–50°C) may improve coupling efficiency .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Techniques :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm urea NH protons (δ 8.5–9.5 ppm) and trifluoromethyl signals (δ ~120 ppm in ¹³C) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H]+ with <2 ppm error) .
- Melting Point : Consistency with literature values (e.g., 200–205°C for analogous ureas) .
Advanced Research Questions
Q. How can computational modeling predict the binding affinity of this compound with biological targets?
- Methodology :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases or GPCRs). Parameterize the trifluoromethyl groups for van der Waals and electrostatic contributions .
- MD Simulations : Run 100-ns molecular dynamics (MD) simulations in explicit solvent (e.g., TIP3P water) to assess binding stability .
- Free Energy Calculations : Apply MM-GBSA to estimate ΔGbinding, prioritizing residues within 5 Å of the urea core .
Q. What strategies address discrepancies in biological activity data across different assays?
- Approaches :
- Assay Validation : Use positive controls (e.g., staurosporine for kinase inhibition) and replicate experiments in triplicate .
- Buffer Optimization : Test activity in varying pH (7.4 vs. 6.5) and ionic strength to mimic physiological conditions .
- Data Normalization : Express IC50 values relative to vehicle controls and apply ANOVA with post-hoc Tukey tests .
Q. How do structural modifications (e.g., substituents on phenyl/pyrimidine groups) affect biological activity?
- SAR Analysis :
| Substituent Position | Example Modification | Activity Trend | Source |
|---|---|---|---|
| Phenyl (2-CF3) | Replacement with Cl | ↓ Kinase inhibition | |
| Pyrimidine (6-CF3) | Replacement with OMe | ↑ Solubility, ↓ potency |
- Key Insight : Trifluoromethyl groups enhance metabolic stability but may reduce solubility. Para-substituted electron-withdrawing groups improve target engagement .
Q. How can researchers resolve inconsistencies in NMR or MS data during structural elucidation?
- Troubleshooting :
- Unexpected Peaks : Check for residual solvents (e.g., DCM at δ 5.3 ppm) or byproducts (e.g., unreacted isocyanate) via 2D NMR (HSQC, HMBC) .
- Mass Discrepancies : Use LC-MS/MS to identify degradation products (e.g., hydrolysis of urea to amine) .
- Dynamic Effects : Variable-temperature NMR (VT-NMR) to assess conformational flexibility of the piperidine ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
